5-Bromo-2-ethoxybenzohydrazide

Antibacterial Gram‑positive Cell wall synthesis inhibitor

Validated sEH inhibitor lead scaffold with sub-micromolar potency (IC50 0.12 µM). Essential for reproducible ALDH2 research (Ki 2.40 µM, IC50 4.60 µM) with defined potency advantage over daidzin (IC50 ≈10 µM). The 5-bromo substituent and 2-ethoxy group are critical for target engagement; substitution with hydrogen, chlorine, or methoxy analogs results in significant loss of inhibitory activity. Rapid hydrazone formation (>90% yield) plus bromine handle for palladium-catalyzed cross-coupling enables efficient library synthesis. Available at ≥98% purity for hit-to-lead optimization, assay validation, and focused library construction by medicinal chemistry teams.

Molecular Formula C9H11BrN2O2
Molecular Weight 259.1 g/mol
CAS No. 24123-35-1
Cat. No. B1522462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethoxybenzohydrazide
CAS24123-35-1
Molecular FormulaC9H11BrN2O2
Molecular Weight259.1 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Br)C(=O)NN
InChIInChI=1S/C9H11BrN2O2/c1-2-14-8-4-3-6(10)5-7(8)9(13)12-11/h3-5H,2,11H2,1H3,(H,12,13)
InChIKeyRFQYKKPUBLZTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-ethoxybenzohydrazide (CAS 24123-35-1): Core Properties and Research-Grade Availability


5-Bromo-2-ethoxybenzohydrazide (C9H11BrN2O2, MW 259.10) is a halogenated aryl hydrazide characterized by a 5-bromo substituent and a 2-ethoxy group on the benzohydrazide scaffold . It is a versatile synthetic building block and research intermediate, primarily employed in medicinal chemistry for the generation of hydrazone derivatives and as a precursor for heterocyclic synthesis . Its structural features—a hydrogen-bonding hydrazide moiety and a bromine handle for cross-coupling—confer distinct chemical reactivity compared to non‑halogenated or differently substituted analogs .

Why 5-Bromo-2-ethoxybenzohydrazide (CAS 24123-35-1) Cannot Be Replaced by Unsubstituted or Regioisomeric Benzohydrazides


Simple substitution of 5-Bromo-2-ethoxybenzohydrazide with unsubstituted benzohydrazide, 4-bromo regioisomers, or methoxy analogs introduces significant differences in hydrogen‑bonding networks, lipophilicity, and enzymatic target engagement . The 5‑bromo substituent is essential for maintaining potent inhibitory activity against soluble epoxide hydrolase (sEH) and aldehyde dehydrogenase 2 (ALDH2) [1]; its replacement with hydrogen or chlorine markedly reduces affinity in these assays. Furthermore, the 2‑ethoxy group influences solubility and intermolecular packing, which directly impacts crystallization behavior and downstream synthetic yields . Consequently, generic substitution leads to unpredictable biological outcomes and variable synthetic performance, making the specified compound indispensable for reproducible research.

Quantitative Differentiation of 5-Bromo-2-ethoxybenzohydrazide (CAS 24123-35-1) Against Closest Analogs and In‑Class Alternatives


Antibacterial Activity Against Enterococcus faecalis: IC50 = 3.19 µM

5-Bromo-2-ethoxybenzohydrazide exhibits direct antibacterial activity against E. faecalis CECT 481 with an IC50 of 3.19 µM, as determined by a 2‑fold microtiter broth dilution assay [1]. In contrast, the most potent antimicrobial agent among a series of 3/4‑bromo benzohydrazide derivatives (compound 12) displayed a pMICam of 1.67 µM/mL, a substantially higher effective concentration [2]. While direct head‑to‑head data are not available, the 3.19 µM IC50 positions 5‑bromo‑2‑ethoxybenzohydrazide as a moderately active antibacterial scaffold with potential for further optimization.

Antibacterial Gram‑positive Cell wall synthesis inhibitor

Potent Inhibition of Soluble Epoxide Hydrolase (sEH): IC50 = 0.12 µM

5-Bromo-2-ethoxybenzohydrazide inhibits mouse soluble epoxide hydrolase (sEH) with an IC50 of 0.12 µM (120 nM) [1]. This level of potency is comparable to early‑generation sEH inhibitors such as AUDA (IC50 ≈ 0.07 µM) and significantly surpasses the activity of non‑brominated or ethoxy‑lacking benzohydrazide analogs, which typically show IC50 values above 10 µM or are inactive [2]. The bromine atom is believed to occupy a hydrophobic pocket adjacent to the catalytic triad, contributing to the enhanced binding affinity.

Enzyme inhibition sEH Anti‑inflammatory

Inhibition of Human Aldehyde Dehydrogenase 2 (ALDH2): Ki = 2.40 µM, IC50 = 4.60 µM

5-Bromo-2-ethoxybenzohydrazide acts as a competitive inhibitor of full‑length recombinant human ALDH2, exhibiting a Ki of 2.40 µM and an IC50 of 4.60 µM in dehydrogenase activity assays [1]. By comparison, the natural product daidzin, a well‑characterized ALDH2 inhibitor, has an IC50 of approximately 10 µM [2]. Other benzohydrazide derivatives lacking the 5‑bromo substituent show negligible inhibition (IC50 > 100 µM) under identical assay conditions [3]. The 5‑bromo group appears critical for orienting the hydrazide moiety within the enzyme’s active site.

Enzyme inhibition ALDH2 Alcohol metabolism

Synthetic Versatility as a Hydrazone Precursor: Enabling Diverse Chemical Space

5-Bromo-2-ethoxybenzohydrazide readily undergoes condensation with aromatic and heteroaromatic aldehydes to yield hydrazone derivatives, a reaction that proceeds with >90% yield under mild conditions . In contrast, 4‑ethoxybenzohydrazide and 2‑ethoxybenzohydrazide require more stringent conditions (elevated temperatures or longer reaction times) to achieve comparable yields due to differences in electronic distribution and hydrogen‑bonding pre‑organization [1]. The 5‑bromo substituent also provides a convenient handle for subsequent cross‑coupling reactions (e.g., Suzuki‑Miyaura), which is absent in non‑halogenated benzohydrazides [2].

Organic synthesis Hydrazone formation Building block

Procurement-Driven Application Scenarios for 5-Bromo-2-ethoxybenzohydrazide (CAS 24123-35-1)


Development of Novel sEH Inhibitors for Cardiovascular and Anti‑Inflammatory Indications

Researchers aiming to discover next‑generation soluble epoxide hydrolase (sEH) inhibitors can utilize 5‑bromo‑2‑ethoxybenzohydrazide as a validated starting point. With an IC50 of 0.12 µM, this compound serves as a sub‑micromolar lead scaffold for structure‑based optimization [1]. Its potency is within the same order of magnitude as established sEH inhibitors, offering a distinct chemotype that may circumvent existing intellectual property while providing a handle for further derivatization via the bromine atom [2].

Mechanistic Studies of ALDH2 Inhibition in Alcohol Metabolism and Cardioprotection

5‑Bromo‑2‑ethoxybenzohydrazide is a valuable tool compound for investigating the role of aldehyde dehydrogenase 2 (ALDH2) in ethanol metabolism and ischemic preconditioning. With a Ki of 2.40 µM and an IC50 of 4.60 µM against recombinant human ALDH2 [1], it offers a defined potency advantage over the natural product daidzin (IC50 ≈ 10 µM) [2]. This makes it suitable for in vitro biochemical assays, cell‑based studies, and as a reference inhibitor for screening campaigns.

Generation of Hydrazone Libraries for Antimicrobial and Anticancer Screening

Medicinal chemists building focused libraries of hydrazone derivatives can benefit from the high synthetic efficiency of 5‑bromo‑2‑ethoxybenzohydrazide. Its rapid condensation with aldehydes (>90% yield) [1] accelerates the production of diverse analogs, while the 5‑bromo group enables subsequent diversification through palladium‑catalyzed cross‑coupling [2]. This dual functionality reduces the number of synthetic steps required to access complex molecular architectures, thereby streamlining hit‑to‑lead optimization in antimicrobial and anticancer programs.

Calibration and Validation of High‑Throughput Enzyme Inhibition Assays

Contract research organizations (CROs) and academic core facilities can employ 5‑bromo‑2‑ethoxybenzohydrazide as a reference inhibitor for assay development and quality control. Its reproducible IC50 values against sEH (0.12 µM) [1] and ALDH2 (4.60 µM) [2] provide robust positive controls for high‑throughput screening (HTS) campaigns. The compound's well‑defined inhibitory profile facilitates assay validation, inter‑laboratory comparisons, and the establishment of standardized operating procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-ethoxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.